![molecular formula C7H10N2O3 B1222201 2,3,4-Trihydroxybenzylhydrazine CAS No. 3614-72-0](/img/structure/B1222201.png)
2,3,4-Trihydroxybenzylhydrazine
Overview
Description
2,3,4-Trihydroxybenzylhydrazine is a hydroxylase inhibitor that acts on the enzyme catechol-O-methyltransferase (COMT), which is involved in the degradation of dopamine and other neurotransmitters . It is also known as 4-(Hydrazinylmethyl)-1,2,3-benzenetriol .
Molecular Structure Analysis
The molecular formula of 2,3,4-Trihydroxybenzylhydrazine is C7H10N2O3 . Its molecular weight is 170.17 g/mol . The structure can be represented by the SMILES notation: C1=CC(=C(C(=C1CNN)O)O)O .Chemical Reactions Analysis
2,3,4-Trihydroxybenzylhydrazine acts as a hydroxylase inhibitor, specifically inhibiting the enzyme catechol-O-methyltransferase (COMT) which is involved in the degradation of dopamine and other neurotransmitters .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trihydroxybenzylhydrazine include a molecular weight of 170.17 g/mol and a molecular formula of C7H10N2O3 . It has a predicted boiling point of 491.4±45.0 °C and a predicted density of 1.498±0.06 g/cm3 .Scientific Research Applications
Neuropharmacology: Enhancing L-Dopa Efficacy
2,3,4-Trihydroxybenzylhydrazine: is studied for its potential to enhance the efficacy of L-Dopa, a medication used to treat Parkinson’s disease . By inhibiting the enzyme Aromatic Amino Acid Decarboxylase (AADC), it helps increase systemic exposure to L-Dopa, thereby improving its therapeutic effects .
Pharmacokinetics: Drug Interaction Modeling
Research has utilized 2,3,4-Trihydroxybenzylhydrazine to model pharmacokinetic interactions, particularly between L-Dopa and Benserazide . This modeling helps understand the metabolic pathways and can lead to more effective dosing regimens for patients .
Analytical Chemistry: Plasma Analysis
In the field of analytical chemistry, 2,3,4-Trihydroxybenzylhydrazine is used in the determination of endogenous L-Dopa and its metabolites in human plasma . This application is crucial for monitoring drug levels and metabolism in patients undergoing treatment.
Enzyme Inhibition: Catechol-O-Methyltransferase (COMT)
2,3,4-Trihydroxybenzylhydrazine: acts as an inhibitor of COMT, an enzyme involved in the degradation of dopamine and other neurotransmitters . This inhibition is significant for studying neurological disorders and developing treatments that require elevated dopamine levels.
Metabolic Studies: Dopamine Metabolism
The compound is used in metabolic studies to investigate the metabolism of dopamine, a critical neurotransmitter in the brain . Understanding dopamine metabolism is essential for research into various psychiatric and neurological conditions.
Drug Development: Active Metabolite Identification
2,3,4-Trihydroxybenzylhydrazine: has been identified as the primary active metabolite of Benserazide . This discovery is vital for drug development, as it provides insights into the drug’s mechanism of action and potential therapeutic applications.
Neurological Research: AADC Inhibition
The compound’s ability to inhibit AADC is leveraged in neurological research to study the enzyme’s role in neurotransmitter synthesis . This research can lead to new treatments for diseases where neurotransmitter imbalance is a factor.
Therapeutic Applications: Parkinson’s Disease Treatment
Finally, 2,3,4-Trihydroxybenzylhydrazine is explored for its therapeutic applications in treating Parkinson’s disease due to its pharmacological actions on neurotransmitter pathways .
Safety And Hazards
properties
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARUGVIPWPSKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189718 | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trihydroxybenzylhydrazine | |
CAS RN |
3614-72-0 | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trihydroxybenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRIHYDROXYBENZYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2,3,4-Trihydroxybenzylhydrazine?
A1: 2,3,4-Trihydroxybenzylhydrazine is a potent inhibitor of dopa decarboxylase, an enzyme responsible for converting L-3,4-dihydroxyphenylalanine (L-dopa) into dopamine. [, , , ] Unlike some inhibitors that primarily act outside the brain, 2,3,4-Trihydroxybenzylhydrazine demonstrates both central and peripheral inhibition of this enzyme. [] This means it can impact dopamine production both within the brain and in peripheral tissues like the heart and kidneys.
Q2: Are there differences in the effects of 2,3,4-Trihydroxybenzylhydrazine compared to other dopa decarboxylase inhibitors?
A3: Yes, 2,3,4-Trihydroxybenzylhydrazine distinguishes itself from other dopa decarboxylase inhibitors by its ability to act both centrally and peripherally. [] For instance, the inhibitor α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl) propionic acid (MK 485) primarily inhibits dopa decarboxylase outside the brain. [] This difference in site of action leads to contrasting blood pressure responses when administered with L-dopa. While MK 485 allows for a hypotensive effect due to unimpeded central dopamine production, 2,3,4-Trihydroxybenzylhydrazine, with its central action, prevents this effect. [] This highlights the importance of understanding the specific properties of different dopa decarboxylase inhibitors in a research context.
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